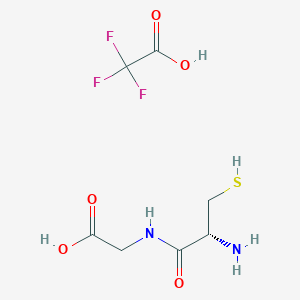

Cysteinylglycine (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cysteinylglycine (Trifluoroacetic Acid) is a naturally occurring dipeptide composed of cysteine and glycine. It is derived from the breakdown of glutathione, a tripeptide. In plasma, cysteinylglycine exists in reduced, oxidized, and protein-bound forms and interacts via redox and disulfide exchange reactions . This compound plays a crucial role in maintaining antioxidant defenses, particularly under conditions of inflammation and oxidative stress .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cysteinylglycin (Trifluoressigsäure) kann durch den enzymatischen Abbau von Glutathion durch Gamma-Glutamyltranspeptidase synthetisiert werden, die die Gamma-Glutamylamidbindung von Glutathion spaltet, um Cysteinylglycin freizusetzen . Die Herstellung umfasst das Auflösen der Verbindung in Dimethylsulfoxid (DMSO) und anderen Lösungsmitteln unter bestimmten Bedingungen .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Cysteinylglycin (Trifluoressigsäure) umfassen in der Regel den enzymatischen Abbau von Glutathion. Der Prozess umfasst die Aufrechterhaltung spezifischer Temperatur- und pH-Bedingungen, um die Ausbeute an Cysteinylglycin zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cysteinylglycin (Trifluoressigsäure) durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Disulfidaustauschreaktionen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, einschließlich neutralem pH-Wert und Umgebungstemperatur .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidiertes Cysteinylglycin und verschiedene Disulfid-verknüpfte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Cysteinylglycin (Trifluoressigsäure) hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Cysteinylglycin (Trifluoressigsäure) entfaltet seine Wirkungen hauptsächlich durch seine Rolle im Gamma-Glutamylzyklus. Gamma-Glutamyltranspeptidase spaltet die Gamma-Glutamylamidbindung von Glutathion, um Cysteinylglycin freizusetzen, das dann an Redoxreaktionen teilnimmt, um die zelluläre antioxidative Abwehr aufrechtzuerhalten . Die Verbindung interagiert mit verschiedenen molekularen Zielen, darunter Enzyme, die an der Redoxsignalisierung und Entgiftung beteiligt sind .

Ähnliche Verbindungen:

Glutathion: Ein Tripeptid, das aus Glutamat, Cystein und Glycin besteht, welches der Vorläufer von Cysteinylglycin ist.

Gamma-Glutamylcystein: Ein Zwischenprodukt bei der Synthese von Glutathion, bestehend aus Glutamat und Cystein.

Einzigartigkeit: Cysteinylglycin (Trifluoressigsäure) ist aufgrund seiner spezifischen Rolle beim Abbau von Glutathion und seiner Beteiligung an Redox- und Disulfidaustauschreaktionen einzigartig. Im Gegensatz zu Glutathion, das hauptsächlich an der antioxidativen Abwehr beteiligt ist, beteiligt sich Cysteinylglycin auch an Signalwegen, die mit Entzündungen und oxidativem Stress zusammenhängen .

Wirkmechanismus

Cysteinylglycine (Trifluoroacetic Acid) exerts its effects primarily through its role in the gamma-glutamyl cycle. Gamma-glutamyl transpeptidase cleaves the gamma-glutamyl amide bond of glutathione to release cysteinylglycine, which then participates in redox reactions to maintain cellular antioxidant defenses . The compound interacts with various molecular targets, including enzymes involved in redox signaling and detoxification .

Vergleich Mit ähnlichen Verbindungen

Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, which is the precursor of cysteinylglycine.

Gamma-Glutamylcysteine: An intermediate in the synthesis of glutathione, composed of glutamate and cysteine.

Uniqueness: Cysteinylglycine (Trifluoroacetic Acid) is unique due to its specific role in the degradation of glutathione and its involvement in redox and disulfide exchange reactions. Unlike glutathione, which is primarily involved in antioxidant defense, cysteinylglycine also participates in signaling pathways related to inflammation and oxidative stress .

Eigenschaften

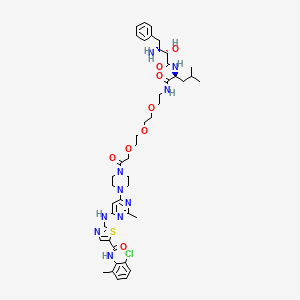

IUPAC Name |

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h3,11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7)/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSFOYPUMNYFEW-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)

![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)